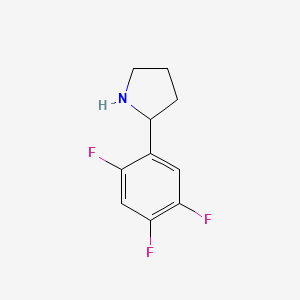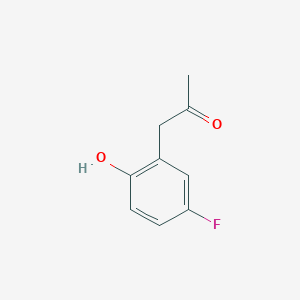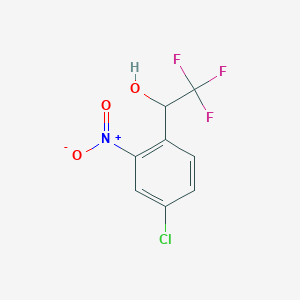
1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C8H5ClF3NO3 This compound is characterized by the presence of a chloro-nitrophenyl group attached to a trifluoroethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-chloro-2-nitrophenol with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethanol moiety may also play a role in modulating the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol include:
4-Chloro-2-nitrophenol: Shares the chloro-nitrophenyl group but lacks the trifluoroethanol moiety.
1-(4-Chloro-2-nitrophenyl)piperazine: Contains a piperazine ring instead of the trifluoroethanol group.
4-Chloro-2-nitrophenyl isocyanate: Features an isocyanate group in place of the trifluoroethanol moiety
Eigenschaften
Molekularformel |
C8H5ClF3NO3 |
|---|---|
Molekulargewicht |
255.58 g/mol |
IUPAC-Name |
1-(4-chloro-2-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-2-5(6(3-4)13(15)16)7(14)8(10,11)12/h1-3,7,14H |
InChI-Schlüssel |
PCNUXTBDSJFCDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


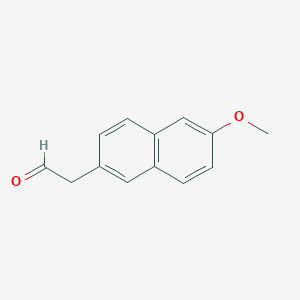
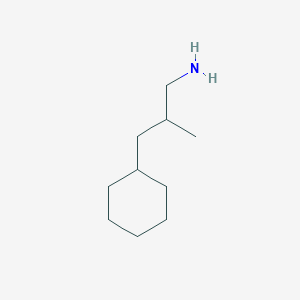
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)

![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
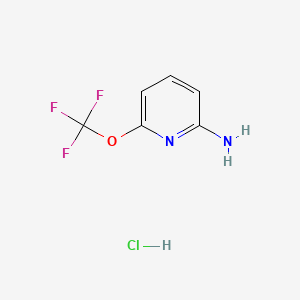
![1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol](/img/structure/B13589270.png)

![rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis](/img/structure/B13589279.png)
![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13589284.png)
